molecular formula C21H18ClN3O3S2 B3013249 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1105242-89-4

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B3013249
CAS No.: 1105242-89-4
M. Wt: 459.96
InChI Key: NSSLDDRUBRQZEW-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 4-chlorophenyl group and a thiophene-3-sulfonamide moiety modified with N-(4-ethylphenyl)-N-methyl substituents. The sulfonamide group is a strong hydrogen bond acceptor, often critical for target binding in enzyme inhibitors .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S2/c1-3-14-4-10-17(11-5-14)25(2)30(26,27)18-12-13-29-19(18)21-23-20(24-28-21)15-6-8-16(22)9-7-15/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSLDDRUBRQZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide is a sulfonamide derivative characterized by its unique structural features, which include an oxadiazole ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C22H23ClN4O3S
  • Molecular Weight : 426.9 g/mol
  • LogP : 4.134 (indicating moderate lipophilicity)
  • Solubility : Poor water solubility (LogSw = -4.56)

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of the oxadiazole ring is known to interact with various enzymes, potentially inhibiting pathways involved in cell proliferation and survival.
  • Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties, which may extend to this compound through inhibition of bacterial folate synthesis.

Anticancer Activity

A study evaluating the anticancer potential of sulfonamide derivatives indicated that compounds with similar structural motifs exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for related compounds ranged from 1.61 µg/mL to 23.30 µg/mL against different tumor types, suggesting that our compound may also possess notable anticancer properties .

Compound Cell Line IC50 (µg/mL)
Compound AA-4311.61
Compound BHT2923.30
D321-0388Jurkat<10

Antimicrobial Activity

The antimicrobial efficacy of related sulfonamide compounds has been documented, showing promising results against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of folate metabolism in bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Case Studies

  • Synthesis and Activity Evaluation : A study synthesized a series of thiadiazole-based sulfonamides and evaluated their antiviral activity against Tobacco Mosaic Virus (TMV). Some derivatives showed approximately 50% inhibition at comparable levels to established antiviral agents .
  • Structure-Activity Relationship (SAR) Analysis : Research has indicated that modifications on the phenyl ring significantly influence the biological activity of sulfonamides. The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity against cancer cells, as observed in various derivatives .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Aromatic Rings

Key Analogs:

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide () 4-Fluorophenyl vs. 4-Chlorophenyl: Fluorine’s smaller atomic size and lower lipophilicity may reduce hydrophobic interactions compared to chlorine. However, fluorine’s electron-withdrawing effect could enhance electronic interactions in binding pockets. 4-Methoxyphenyl vs. 4-Ethylphenyl: The methoxy group’s electron-donating nature increases solubility but may reduce metabolic stability due to oxidative demethylation pathways.

2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide ()

  • Triazole vs. Oxadiazole : Triazoles exhibit greater basicity and hydrogen-bonding capacity, which may enhance target engagement but reduce metabolic stability. Oxadiazoles, being less polar, often demonstrate superior bioavailability.
  • Sulfanyl vs. Sulfonamide : The sulfonamide group in the target compound offers stronger hydrogen-bond acceptor properties, likely enhancing binding affinity to targets like carbonic anhydrase or kinase enzymes .

Heterocyclic Core Modifications

  • 1,2,4-Oxadiazole vs. 1,2,4-Triazole: Property Oxadiazole (Target Compound) Triazole () Electronic Effects Electron-withdrawing Mildly electron-withdrawing Metabolic Stability High (resistant to hydrolysis) Moderate (susceptible to oxidation) Hydrogen Bonding Weak acceptor Dual donor/acceptor capability The oxadiazole’s stability makes it favorable for long-acting therapeutics, while triazoles may offer broader interaction versatility .

Bioactivity Trends

  • Plant Growth Promotion (): Heterocycles like oxadiazoles and triazoles are associated with bioactivity, suggesting the target compound may have agrochemical or pharmacological applications.
  • Antimicrobial Potential: The 4-chlorophenyl group is common in antimicrobial agents, implying possible efficacy against bacterial or fungal targets.

Pharmacokinetic Properties

  • Lipophilicity : The target compound’s chlorophenyl and ethyl groups increase logP compared to fluorophenyl/methoxy analogs, enhancing blood-brain barrier penetration but risking solubility issues.
  • Metabolism : Sulfonamides are generally resistant to Phase I metabolism, whereas methoxy groups (as in ) may undergo demethylation, shortening half-life .

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